2-[2-(Pyrrolidin-1-YL)ethoxy]-9H-carbazole
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Overview
Description
2-[2-(Pyrrolidin-1-YL)ethoxy]-9H-carbazole is a compound that features a pyrrolidine ring and a carbazole moiety connected via an ethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Pyrrolidin-1-YL)ethoxy]-9H-carbazole typically involves the reaction of 9H-carbazole with 2-(pyrrolidin-1-yl)ethanol under appropriate conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and phase transfer agents may also be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Pyrrolidin-1-YL)ethoxy]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the carbazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the carbazole moiety.
Reduction: Reduced forms of the pyrrolidine ring.
Substitution: Substituted carbazole or pyrrolidine derivatives.
Scientific Research Applications
2-[2-(Pyrrolidin-1-YL)ethoxy]-9H-carbazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[2-(Pyrrolidin-1-YL)ethoxy]-9H-carbazole involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Pyrrolidin-1-yl)ethoxy]aniline
- 2-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)benzoic acid hydrochloride
- 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene
Uniqueness
2-[2-(Pyrrolidin-1-YL)ethoxy]-9H-carbazole is unique due to its specific combination of a pyrrolidine ring and a carbazole moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
61822-11-5 |
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Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-(2-pyrrolidin-1-ylethoxy)-9H-carbazole |
InChI |
InChI=1S/C18H20N2O/c1-2-6-17-15(5-1)16-8-7-14(13-18(16)19-17)21-12-11-20-9-3-4-10-20/h1-2,5-8,13,19H,3-4,9-12H2 |
InChI Key |
WSPGEBUYVBPNSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CC3=C(C=C2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
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